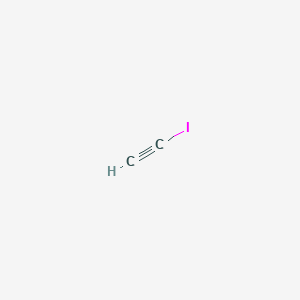

iodoethyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

iodoethyne (also known as iodoacetylene) is an organic compound with the molecular formula C₂H₁I. It is a derivative of acetylene (ethyne) where one of the hydrogen atoms is replaced by an iodine atom. This compound is part of the alkyne family, characterized by a carbon-carbon triple bond. Iodoacetylene is a valuable intermediate in organic synthesis due to its reactivity and ability to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

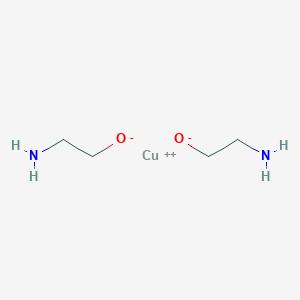

Direct Iodination of Acetylene: : One of the primary methods for preparing iodoacetylene involves the direct iodination of acetylene. This reaction typically requires the presence of a catalyst, such as copper(I) iodide, and is carried out under controlled conditions to prevent over-iodination.

-

Haloform Reaction: : Another method involves the haloform reaction, where acetylene is treated with iodine and a base (such as sodium hydroxide). This reaction proceeds through the formation of an intermediate, which is then converted to iodoacetylene.

Industrial Production Methods

Industrial production of iodoacetylene is less common due to the compound’s reactivity and potential hazards. when produced, it is typically done in specialized facilities with stringent safety protocols to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : Iodoacetylene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium amide (NaNH₂) and organolithium compounds.

-

Addition Reactions: : The triple bond in iodoacetylene makes it susceptible to addition reactions. For example, it can react with hydrogen halides (HX) to form vinyl halides.

-

Oxidation and Reduction: : Iodoacetylene can be oxidized to form various products, including carboxylic acids and ketones, depending on the oxidizing agent used. Reduction reactions can convert iodoacetylene to ethylene or ethane.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH₂), organolithium compounds.

Addition Reactions: Hydrogen halides (HX), halogens (X₂).

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

Vinyl Halides: Formed from addition reactions with hydrogen halides.

Carboxylic Acids and Ketones: Formed from oxidation reactions.

Ethylene and Ethane: Formed from reduction reactions.

Scientific Research Applications

Iodoacetylene has several applications in scientific research:

-

Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing carbon-carbon and carbon-heteroatom bonds.

-

Material Science: : Iodoacetylene derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.

-

Medicinal Chemistry: : Researchers investigate iodoacetylene derivatives for their potential biological activities, including antimicrobial and anticancer properties.

-

Chemical Biology: : Iodoacetylene is used in chemical biology for the modification of biomolecules, enabling the study of biological processes at the molecular level.

Mechanism of Action

The mechanism by which iodoacetylene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the triple bond is broken, and new bonds are formed with the added atoms or groups.

Molecular Targets and Pathways

Nucleophilic Substitution: The carbon-iodine bond is the primary target, with the nucleophile attacking the carbon atom.

Addition Reactions: The carbon-carbon triple bond is the target, with the addition of atoms or groups across the bond.

Comparison with Similar Compounds

Iodoacetylene can be compared with other halogenated alkynes, such as:

-

Bromoacetylene (C₂HBr): : Similar in structure but with a bromine atom instead of iodine. Bromoacetylene is less reactive than iodoacetylene due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.

-

Chloroacetylene (C₂HCl): : Contains a chlorine atom instead of iodine. Chloroacetylene is even less reactive than bromoacetylene, making iodoacetylene the most reactive among the three.

-

Fluoroacetylene (C₂HF): : Contains a fluorine atom. Fluoroacetylene is the least reactive due to the strong carbon-fluorine bond.

Uniqueness of Iodoacetylene

Iodoacetylene’s high reactivity makes it a unique and valuable compound in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from other halogenated alkynes. This reactivity is primarily due to the relatively weak carbon-iodine bond, which is more easily broken compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds.

Properties

CAS No. |

14545-08-5 |

|---|---|

Molecular Formula |

C2HI |

Molecular Weight |

151.93 g/mol |

IUPAC Name |

iodoethyne |

InChI |

InChI=1S/C2HI/c1-2-3/h1H |

InChI Key |

JCIVIRQSXLTMEF-UHFFFAOYSA-N |

SMILES |

C#CI |

Canonical SMILES |

C#CI |

Key on ui other cas no. |

14545-08-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)